![molecular formula C14H13N3O5 B14801782 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C14H13N3O5 This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-furyl methyl ketone and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring and nitrophenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted furan and nitrophenoxy derivatives.
科学的研究の応用
N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and nitrophenoxy group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N’-[1-(2-furyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-[1-(2-furyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Uniqueness
N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both a furan ring and a nitrophenoxy group, which confer distinct chemical and biological properties
特性
分子式 |
C14H13N3O5 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-10(13-3-2-8-21-13)15-16-14(18)9-22-12-6-4-11(5-7-12)17(19)20/h2-8H,9H2,1H3,(H,16,18)/b15-10+ |
InChIキー |
ZKDBWTXFVRWPTL-XNTDXEJSSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CO2 |
正規SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



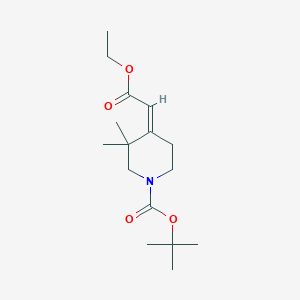
![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
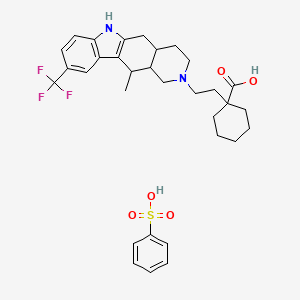

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
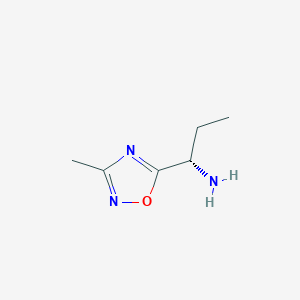
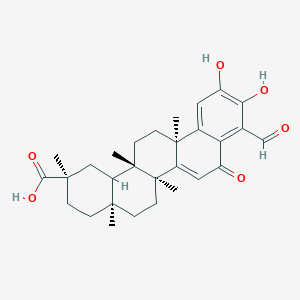
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
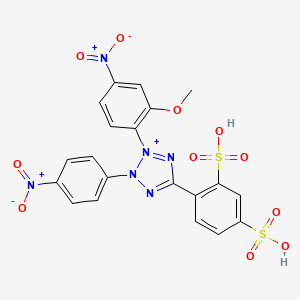
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
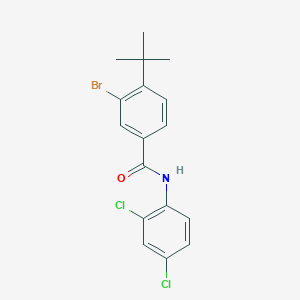
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
